Bienvenue dans la boutique en ligne BenchChem!

Rifaximin-d6

Bioanalysis LC-MS/MS Pharmacokinetics

Rifaximin-d6 is a stable isotope-labeled internal standard (deuterated, +6 Da mass shift) specifically designed for precise LC-MS/MS quantification of rifaximin in biological matrices. Unlike unlabeled reference standards or structural analogs, only Rifaximin-d6 co-elutes with the analyte and tracks matrix effects, extraction recovery, and ionization efficiency—eliminating systematic quantification errors. Validated in human plasma (20–20,000 pg/mL, LLOQ 20 pg/mL, precision ≤5.6% CV, accuracy 95.7–105.0%). Supplied with full characterization data for ANDA, AMV, QC, and bioequivalence studies. For research use only.

Molecular Formula C43H51N3O11
Molecular Weight 791.9 g/mol
Cat. No. B563486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRifaximin-d6
Synonyms4-Deoxy-4’-methylpyridol[1’,2’-1,2]imidazo[5,4-c]rifamycin SV-d6;  Rifamycin L 105-d6;  Rifaxidin-d6;  L-105-d6;  Fatroximin-d6;  Normix-d6;  Rifacol-d6;  Xifaxan-d6; 
Molecular FormulaC43H51N3O11
Molecular Weight791.9 g/mol
Structural Identifiers
SMILESCC1C=CC=C(C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C5=C2N6C=CC(=CC6=N5)C)O)C
InChIInChI=1S/C43H51N3O11/c1-19-14-16-46-28(18-19)44-32-29-30-37(50)25(7)40-31(29)41(52)43(9,57-40)55-17-15-27(54-10)22(4)39(56-26(8)47)24(6)36(49)23(5)35(48)20(2)12-11-13-21(3)42(53)45-33(34(32)46)38(30)51/h11-18,20,22-24,27,35-36,39,48-51H,1-10H3,(H,45,53)/b12-11+,17-15+,21-13-/t20-,22+,23+,24+,27-,35-,36+,39+,43-/m0/s1/i1D3,14D,16D,18D
InChIKeyNZCRJKRKKOLAOJ-JDVCSXHWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rifaximin-d6 Procurement Guide: Deuterated Stable Isotope-Labeled Internal Standard for LC-MS/MS Quantification


Rifaximin-d6 (CAS 1262992-43-7) is a stable isotope-labeled internal standard in which six hydrogen atoms of rifaximin are replaced with deuterium (²H), yielding a molecular formula of C₄₃H₄₅D₆N₃O₁₁ and molecular weight of 791.92 Da . This deuterated analog is specifically intended for use as an internal standard in gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the accurate quantification of rifaximin in biological matrices [1]. The compound features defined stereochemistry with nine stereocenters and is supplied with chemical purity typically ≥98% [2]. Rifaximin-d6 does not possess intrinsic antibacterial activity independent of its role as an analytical tracer; its sole procurement value resides in enabling precise, matrix-effect-corrected quantification of the parent drug in pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies.

Why Unlabeled Rifaximin or Non-Isotopic Analogs Cannot Substitute for Rifaximin-d6 in Quantitative Bioanalysis


Substituting an unlabeled rifaximin reference standard or a non-isotopic structural analog for Rifaximin-d6 as the internal standard in LC-MS/MS assays introduces systematic quantification errors due to differential matrix effects, extraction recovery, and ionization efficiency [1]. In complex biological matrices such as human plasma, co-eluting phospholipids, salts, and endogenous metabolites can suppress or enhance analyte ionization in an unpredictable, sample-dependent manner. Only a stable isotope-labeled internal standard (SIL-IS) that co-elutes precisely with the analyte and exhibits nearly identical physicochemical properties can track and correct for these sample-to-sample variations [2]. Rifaximin-d6, with a mass shift of +6 Da relative to unlabeled rifaximin, provides the requisite chromatographic co-elution and mass spectrometric differentiation essential for accurate quantification, whereas unlabeled internal standards cannot be distinguished from the analyte by the mass spectrometer and structural analogs may experience divergent matrix effects [3].

Rifaximin-d6 Quantitative Differentiation Evidence: Comparator-Based Performance Metrics


Mass Spectrometric Differentiation: MRM Transition and Chromatographic Co-Elution with Unlabeled Rifaximin

In a validated LC-MS/MS method for human plasma, Rifaximin-d6 serves as the internal standard and exhibits a distinct multiple reaction monitoring (MRM) transition (m/z 792.5 → 760.5) compared to unlabeled rifaximin (m/z 786.4 → 754.4), a mass difference of +6 Da that eliminates spectral interference while maintaining complete chromatographic co-elution on a Zorbax SB C18 column with an isocratic mobile phase [1]. This combination of spectral differentiation and chromatographic identity is unattainable with non-isotopic internal standards.

Bioanalysis LC-MS/MS Pharmacokinetics Therapeutic Drug Monitoring

Method Validation Performance: Intra- and Inter-Day Precision and Accuracy Using Rifaximin-d6 as Internal Standard

A validated LC-MS/MS method employing Rifaximin-d6 as the internal standard achieved intra-day precision of 0.6–2.6% CV, inter-day precision of 2.2–5.6% CV, and accuracy within 95.7–104.2% (intra-day) and 95.8–105.0% (inter-day) for rifaximin quantification across a linear range of 20–20,000 pg/mL in human plasma (r² > 0.9995) [1]. These performance metrics represent the composite outcome of the SIL-IS approach and establish a benchmark against which non-isotopic internal standard methods would exhibit inferior precision and accuracy.

Bioanalytical Method Validation Regulatory Compliance Quality Control

Stability Tracking: Freeze-Thaw, Bench-Top, and Post-Operative Stability Assessment

In the validated method using Rifaximin-d6 as internal standard, rifaximin was demonstrated to be stable throughout multiple freeze-thaw cycles, bench-top storage, and post-operative stability studies [1]. The use of a co-eluting SIL-IS ensures that any analyte degradation during sample processing is proportionally tracked by the internal standard, maintaining accurate concentration determination even under stressed conditions.

Stability Studies Sample Handling Method Robustness

Isotopic Purity and Mass Shift Adequacy: Compliance with SIL-IS Selection Guidelines

Rifaximin-d6 contains six deuterium atoms (D6), providing a +6 Da mass shift relative to unlabeled rifaximin, which exceeds the minimum recommended mass difference of +3 Da to +5 Da for minimizing spectral cross-talk between analyte and internal standard [1]. Commercial specifications for Rifaximin-d6 typically indicate chemical purity ≥98% , meeting the general isotopic purity threshold (≥98%) recommended for stable isotope-labeled internal standards [2]. Comparative data for Rifaximin-¹³C (if available) are not present in the accessible literature; however, ¹³C-labeled analogs are generally noted to offer superior resistance to deuterium-hydrogen exchange and chromatographic isotope effects at a higher procurement cost [1].

Isotope Dilution Mass Spectrometry Internal Standard Selection Analytical Quality

Matrix Effect Compensation: SIL-IS Approach Versus Non-Isotopic Internal Standards

Stable isotope-labeled internal standards such as Rifaximin-d6 are recognized to track and correct for matrix effects (ion suppression or enhancement) and extraction recovery variations more effectively than structural analog internal standards because SIL-IS compounds exhibit nearly identical physicochemical properties, chromatographic retention, and ionization behavior to the analyte [1]. In contrast, structural analogs may experience differential matrix effects due to variations in hydrophobicity (logD) or ionization characteristics (pKa), leading to biased quantification [2]. While direct matrix effect factor data comparing Rifaximin-d6 to structural analogs are not available in the identified literature, this class-level principle is well-established in bioanalytical guidance.

Matrix Effects Ion Suppression Extraction Recovery

Rifaximin-d6 Optimal Deployment Scenarios: Evidence-Derived Applications


Quantification of Rifaximin in Human Plasma for Pharmacokinetic and Bioequivalence Studies

Rifaximin-d6 is the preferred internal standard for LC-MS/MS assays quantifying rifaximin in human plasma, as validated in a method achieving a linear range of 20–20,000 pg/mL with precision ≤5.6% CV and accuracy within 95.7–105.0% [1]. This method has been applied to analyze blood samples following oral administration of rifaximin (200 mg) in healthy volunteers under fasting conditions [1], demonstrating suitability for pharmacokinetic parameter estimation and bioequivalence assessments required for regulatory submissions.

Analytical Method Development and Validation for ANDA and Regulatory Filings

Rifaximin D6 is supplied with detailed characterization data compliant with regulatory guidelines and can be employed for analytical method development, method validation (AMV), and quality control (QC) applications in support of Abbreviated New Drug Applications (ANDA) or commercial production of rifaximin [2]. The compound may also serve as a reference standard with traceability against pharmacopeial standards (USP or EP) where such certification is required [2].

Stability-Indicating Bioanalytical Methods for Sample Integrity Assessment

Because Rifaximin-d6 co-elutes with rifaximin and tracks analyte behavior throughout sample preparation, it enables accurate assessment of analyte stability under varied storage and handling conditions. The validated method using Rifaximin-d6 confirmed rifaximin stability through freeze-thaw cycles, bench-top exposure, and post-operative conditions [1], supporting its use in studies where sample integrity across extended processing timelines must be demonstrated.

High-Sensitivity Quantification in Low-Volume or Low-Concentration Matrices

The validated LC-MS/MS method employing Rifaximin-d6 achieved a lower limit of quantification (LLOQ) of 20 pg/mL in human plasma [1], indicating suitability for applications requiring high sensitivity, such as pediatric pharmacokinetic studies, microsampling approaches, or analysis of matrices where rifaximin concentrations are expected to be low due to its minimal systemic absorption (<1% oral bioavailability).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rifaximin-d6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.